3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X is not fully understood, but it is believed to involve the inhibition of certain enzymes and modulation of certain receptors in the body. Studies have shown that 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X can bind to specific sites on enzymes, leading to inhibition of their activity. In addition, 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X has been found to modulate certain receptors in the brain, leading to changes in neurotransmitter release and potential therapeutic effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X has been shown to exhibit a range of biochemical and physiological effects, including inhibition of certain enzymes, modulation of certain receptors in the brain, and inhibition of cancer cell growth. In addition, studies have shown that 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X can affect various physiological processes, including neurotransmitter release, cell signaling, and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X in lab experiments is its potent inhibitory activity against certain enzymes and modulation of certain receptors in the body. This makes it a valuable tool for studying various physiological processes and potential therapeutic applications. However, one of the limitations of using 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X, including further studies on its mechanism of action, potential therapeutic applications in various disease states, and optimization of its chemical structure for improved potency and selectivity. In addition, future studies could focus on the development of new synthetic methods for 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X and the identification of new analogs with improved pharmacological properties.
Conclusion:
3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X represents a valuable tool for studying various physiological processes and developing new treatments for a range of diseases.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-(4-methylphenoxy)ethylamine in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases. In neuroscience, 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X has been found to modulate certain receptors in the brain, leading to potential therapeutic applications for conditions such as depression and anxiety. In cancer research, 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide X has been shown to inhibit the growth of certain cancer cells, indicating potential anti-cancer properties.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-13-4-6-14(7-5-13)23-11-10-18-24(19,20)15-8-9-16(21-2)17(12-15)22-3/h4-9,12,18H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTDOROAJRKTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.